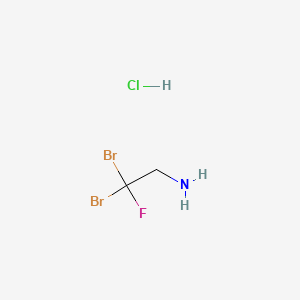
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H5Br2ClFN It is a halogenated amine, characterized by the presence of bromine and fluorine atoms attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride typically involves the halogenation of ethanamine derivatives. One common method is the bromination of 2-fluoroethanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 2-fluoroethanol derivatives, while reduction reactions may produce various amine derivatives .
Scientific Research Applications
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of halogenated compounds and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride involves its interaction with molecular targets through halogen bonding and nucleophilic substitution. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes with target molecules, influencing their chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,2-difluoroethan-1-amine hydrochloride
- 2-Fluoroethanamine hydrochloride
- 2,2-Difluoroethan-1-amine hydrochloride
Uniqueness
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
2913267-12-4 |
|---|---|
Molecular Formula |
C2H5Br2ClFN |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2,2-dibromo-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C2H4Br2FN.ClH/c3-2(4,5)1-6;/h1,6H2;1H |
InChI Key |
IIOKUHNAVXBEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Br)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
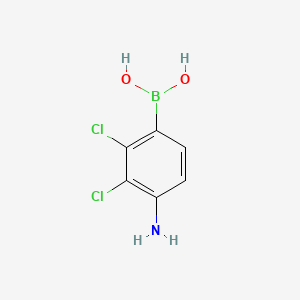
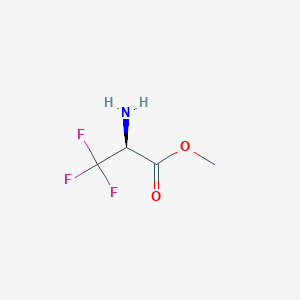
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

amine](/img/structure/B13459945.png)

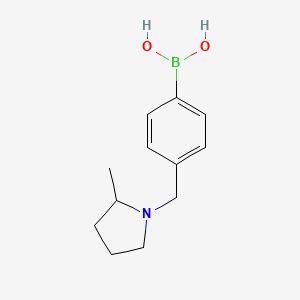
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
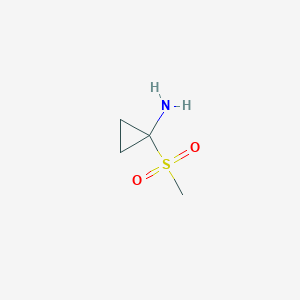

![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
